molecular formula C17H18N2O2 B5156961 4-Phenyl-piperazine-1-carboxylic acid phenyl ester

4-Phenyl-piperazine-1-carboxylic acid phenyl ester

Cat. No.: B5156961
M. Wt: 282.34 g/mol
InChI Key: XKQIITHNXREOGI-UHFFFAOYSA-N
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Description

4-Phenyl-piperazine-1-carboxylic acid phenyl ester is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-piperazine-1-carboxylic acid phenyl ester typically involves the reaction of piperazine with phenyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Piperazine+Phenyl chloroformate4-Phenyl-piperazine-1-carboxylic acid phenyl ester+HCl\text{Piperazine} + \text{Phenyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Piperazine+Phenyl chloroformate→4-Phenyl-piperazine-1-carboxylic acid phenyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-piperazine-1-carboxylic acid phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Phenyl-piperazine-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to act by binding to receptors or enzymes, thereby modulating their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes and interact with target proteins . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-piperazine-1-carboxylic acid phenyl ester is unique due to its ester functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

phenyl 4-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(21-16-9-5-2-6-10-16)19-13-11-18(12-14-19)15-7-3-1-4-8-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQIITHNXREOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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